Cas no 2227955-25-9 (rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol is a chiral bicyclic compound featuring a cyclopentanol moiety fused with an azepane ring. Its unique stereochemistry and structural hybrid of cyclic amine and alcohol functionalities make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The compound's rigid yet flexible scaffold offers versatility in derivatization, enabling applications in asymmetric catalysis and medicinal chemistry. Its well-defined stereocenters (1R,2S) further enhance its utility in enantioselective reactions. High purity and stability under standard conditions ensure reliable performance in research and industrial settings. This compound is particularly suited for exploring structure-activity relationships in drug discovery.
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol structure
2227955-25-9 structure
商品名:rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
CAS番号:2227955-25-9
MF:C11H21NO
メガワット:183.290543317795
CID:5865880
PubChem ID:165787177

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
    • EN300-1634519
    • 2227955-25-9
    • インチ: 1S/C11H21NO/c13-11-7-4-5-9(11)10-6-2-1-3-8-12-10/h9-13H,1-8H2/t9-,10?,11+/m0/s1
    • InChIKey: UOEWEYRSPWXSFN-KHUXNXPUSA-N
    • ほほえんだ: O[C@@H]1CCC[C@H]1C1CCCCCN1

計算された属性

  • せいみつぶんしりょう: 183.162314293g/mol
  • どういたいしつりょう: 183.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.3Ų

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634519-10000mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
10000mg
$3007.0 2023-09-22
Enamine
EN300-1634519-100mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
100mg
$615.0 2023-09-22
Enamine
EN300-1634519-0.05g
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
0.05g
$924.0 2023-06-04
Enamine
EN300-1634519-5.0g
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
5g
$3189.0 2023-06-04
Enamine
EN300-1634519-5000mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
5000mg
$2028.0 2023-09-22
Enamine
EN300-1634519-1000mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
1000mg
$699.0 2023-09-22
Enamine
EN300-1634519-250mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
250mg
$642.0 2023-09-22
Enamine
EN300-1634519-500mg
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
500mg
$671.0 2023-09-22
Enamine
EN300-1634519-2.5g
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
2.5g
$2155.0 2023-06-04
Enamine
EN300-1634519-10.0g
rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol
2227955-25-9
10g
$4729.0 2023-06-04

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-olに関する追加情報

Professional Introduction to rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol and CAS No. 2227955-25-9

The compound with the CAS number 2227955-25-9 and the product name rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol represents a significant advancement in the field of chemical and biomedical research. This molecule, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in pharmaceutical development and drug discovery.

The molecular structure of rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol consists of a cyclopentanone ring substituted with an azepane moiety at the 2-position. This specific arrangement of atoms imparts distinct stereochemical properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. The presence of the azepane ring enhances the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.

In recent years, there has been a growing interest in the development of chiral drugs, which are non-superimposable mirror images of each other and often exhibit different biological activities. The stereochemistry of rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol makes it an ideal candidate for studying the effects of molecular handedness on pharmacological outcomes. Researchers have been exploring its potential as a chiral catalyst and intermediate in organic synthesis, leveraging its unique conformational flexibility.

The azepane ring in rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol is particularly noteworthy due to its ability to interact with biological targets in a specific manner. This interaction is influenced by the compound's three-dimensional shape and electronic properties, which can be fine-tuned through structural modifications. Such modifications are essential for optimizing drug efficacy and minimizing side effects.

Recent studies have highlighted the compound's role in modulating neural activity. The cyclopentanone moiety is known to interact with certain neurotransmitter receptors, making it a promising candidate for treating neurological disorders. Preliminary research suggests that rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol may have applications in managing conditions such as epilepsy and cognitive dysfunction. These findings underscore the importance of continued investigation into the pharmacological properties of this compound.

The synthesis of rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol presents unique challenges due to its complex stereochemistry. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. These methods are crucial for ensuring that the final product exhibits the intended biological activity.

In addition to its pharmaceutical applications, rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol has potential uses in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The compound's ability to form stable interactions with other molecules also makes it valuable in designing functional materials for sensors and catalysts.

The future prospects of rac-(1R,2S)-2-(azepan-2-yl)cyclopentan-1-ol are promising, with ongoing research aimed at uncovering new applications and refining its synthetic pathways. Collaborative efforts between academia and industry are essential for translating laboratory findings into practical applications. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of this remarkable compound.

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